4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
Description
4-Butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a synthetic small molecule characterized by a benzoxazepine core fused with a benzamide moiety. The benzamide substituent includes a 4-butoxy group, an ether-linked butyl chain, which may enhance lipophilicity and influence pharmacokinetic properties such as solubility and membrane permeability. Structural characterization of such compounds often relies on crystallographic techniques, with tools like the SHELX software suite playing a pivotal role in refining small-molecule structures .
Properties
IUPAC Name |
4-butoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-5-6-13-28-18-10-7-16(8-11-18)21(26)24-17-9-12-20-19(14-17)25(4)22(27)23(2,3)15-29-20/h7-12,14H,5-6,13,15H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRRPAKEGCDMFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazepine ring.
Introduction of the Butoxy Group: The butoxy group is introduced through nucleophilic substitution reactions.
Attachment of the Benzamide Group: The final step involves the coupling of the benzoxazepine intermediate with a benzamide derivative under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzoxazepine ring can be replaced with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzoxazepine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. Pathways involved may include inhibition of specific enzymes or activation of receptors, leading to downstream effects in cellular processes .
Comparison with Similar Compounds
4-tert-Butyl Substitution (BF38395)
- IUPAC Name : 4-tert-Butyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
- Molecular Formula : C₂₃H₂₈N₂O₃
- Molecular Weight : 380.48 g/mol
- Key Difference: The tert-butyl group replaces the butoxy chain.
4-Trifluoromethyl Substitution (BI81799)
- IUPAC Name : 4-(Trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
- Molecular Formula : C₂₀H₁₉F₃N₂O₃
- Molecular Weight : 392.37 g/mol
- Key Difference : The trifluoromethyl group is strongly electron-withdrawing, which could alter electronic properties, enhance binding affinity to hydrophobic protein pockets, and improve resistance to enzymatic degradation .
Sulfamoyl-Linked Substitution
- IUPAC Name : 2-Methyl-N-{4-[(3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl}propanamide
- Key Difference : Incorporation of a sulfamoyl linker introduces a polar, hydrogen-bond-capable group. This modification may increase solubility and enable interactions with charged or polar residues in biological targets .
Structural Comparison Table
Conformational and Electronic Considerations
The benzoxazepine ring’s puckering conformation may influence biological activity. For instance:
- The 4-oxo group likely stabilizes a chair-like conformation, optimizing hydrogen bonding.
- Methyl substitutions (3,3,5-trimethyl) may restrict rotational freedom, favoring preorganized binding conformations.
Biological Activity
4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a complex organic compound that belongs to the class of benzoxazepine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is , with a molecular weight of 396.5 g/mol. The structure includes a benzamide moiety and a butoxy group attached to a benzoxazepine ring system. The unique structural features contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N2O4 |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 921518-18-5 |
Antitumor Activity
Research indicates that compounds similar to 4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide exhibit significant antitumor properties. For instance, studies have shown that certain benzoxazepine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo.
-
Mechanism of Action : The compound may exert its antitumor effects by:
- Inhibiting key enzymes involved in cell proliferation.
- Inducing DNA damage leading to apoptosis.
- Modulating signaling pathways associated with cancer progression.
- Case Study : A study involving a related compound demonstrated complete tumor remission in nude mice bearing human breast carcinoma xenografts when treated with the compound at maximum tolerable doses .
Neuroprotective Effects
Benzoxazepines have been investigated for their neuroprotective properties. Preliminary studies suggest that 4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide may protect neuronal cells from oxidative stress and excitotoxicity.
- Mechanism of Action :
- Antioxidant Activity : The compound may scavenge free radicals and reduce oxidative stress.
- Calcium Modulation : It may regulate intracellular calcium levels to prevent excitotoxic damage.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Related benzoxazepine derivatives have shown promise in reducing inflammation through various mechanisms.
- Mechanism of Action :
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of cytokines such as TNF-alpha and IL-6.
- Blocking NF-kB Pathway : It could interfere with the NF-kB signaling pathway involved in inflammation.
Comparative Analysis with Similar Compounds
To understand the unique biological activities of 4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide, it is beneficial to compare it with other benzoxazepine derivatives:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| 4-butoxy-N-(3,3-dimethyl-4-oxo...) | Antitumor | Lacks trimethyl substitution affecting potency |
| 4-butoxy-N-(4-oxo...) | Neuroprotective | Different position of the oxo group |
| 5-bromo-N-(3,3,5-trimethyl...) | Antiviral | Halogen substitution alters biological interactions |
Q & A
Q. What are the key considerations for synthesizing 4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Construct the tetrahydrobenzo[b][1,4]oxazepine core via cyclization of substituted aminophenol derivatives. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance ring closure efficiency .
- Step 2 : Introduce the 4-butoxybenzamide moiety using coupling reagents like DCC or EDC with DMAP catalysis. Monitor reaction progress via TLC or HPLC to ensure complete acylation .
- Step 3 : Purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterize final products via H/C NMR and HRMS .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of analytical techniques:
- NMR Spectroscopy : Assign peaks for the benzoxazepine core (e.g., δ 4.5–5.0 ppm for oxazepine protons) and 4-butoxy group (δ 1.0–1.5 ppm for butyl CH) .
- Mass Spectrometry : Verify molecular ion ([M+H]) and fragmentation patterns to confirm substituent placement .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing .
Q. What preliminary biological assays are recommended for evaluating its activity?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HCT-116) using MTT assays. Compare IC values with structurally related benzoxazepines .
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates. Structural analogs show modulation of caspase-3 and EGFR .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during benzoxazepine core formation?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate cyclization .
- Computational Modeling : Apply DFT calculations to predict transition states and identify energy barriers. ICReDD’s reaction path search methods can prioritize experimental conditions .
Q. How do structural modifications (e.g., substituents on the benzamide or oxazepine ring) affect bioactivity?
- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing butoxy with ethoxy or trifluoromethyl) and compare:
- Lipophilicity : Measure logP values to correlate with membrane permeability .
- Binding Affinity : Use SPR or ITC to quantify interactions with target proteins (e.g., Bcl-2 family proteins) .
- Molecular Docking : Model interactions with active sites (e.g., ATP-binding pockets) to prioritize analogs for synthesis .
Q. How can contradictory data in biological assays be resolved?
- Assay Validation : Replicate experiments using orthogonal methods (e.g., ATP-based viability assays vs. apoptosis markers like Annexin V) .
- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Batch Analysis : Compare purity (>95% by HPLC) and stereochemical consistency (via chiral HPLC) across experimental batches .
Q. What advanced techniques are used to study its mechanism of action?
- Proteomics : Perform SILAC-based profiling to identify differentially expressed proteins in treated cells .
- Cryo-EM : Resolve compound-target complexes (e.g., with tubulin or topoisomerases) at near-atomic resolution .
- Kinetic Studies : Use stopped-flow spectroscopy to measure binding rates to enzymes like HDACs .
Methodological Resources
- Synthetic Protocols : Multi-step organic synthesis with emphasis on cyclization and acylation .
- Analytical Workflows : NMR peak assignments, HRMS fragmentation, and crystallography .
- Biological Assays : Standardized cytotoxicity, enzyme inhibition, and binding studies .
- Computational Tools : DFT for reaction optimization, molecular docking for SAR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
